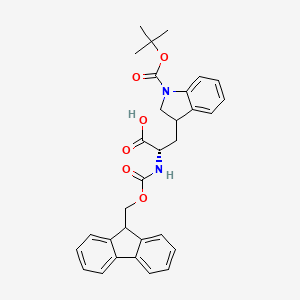
Fmoc-L-DHT(Boc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-DHT(Boc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-in-t-butoxycarbonyl-L-dihydrotryptophan, is a laboratory chemical . It has a molecular weight of 528.61 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C31H32N2O6 . The InChI code for this compound is 1S/C31H32N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,19,25-26H,16-18H2,1-3H3,(H,32,36)(H,34,35)/t19?,26-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a predicted density of 1.272±0.06 g/cm3 and a predicted boiling point of 703.1±53.0 °C .Applications De Recherche Scientifique
Peptide Synthesis and Self-Assembly
Research in peptide synthesis and self-assembly has made significant strides, leveraging the properties of Fmoc-L-DHT(Boc)-OH. Gupta et al. (2020) in "Ultrashort Peptide Self-Assembly: Front-Runners to Transport Drug and Gene Cargos" highlight the role of peptides, including those with Fmoc and Boc groups, in biologics delivery and tissue engineering. They emphasize the advantages of these peptides in forming stable self-assemblies, crucial for drug/gene carriers and tissue-engineering systems (Gupta et al., 2020).
Biomimetic Synthesis
In the context of biomimetic synthesis, Zhou and van der Donk (2002) demonstrated the use of Fmoc-protected amino acids in synthesizing methyllanthionine, a component of lantibiotics. Their work, "Biomimetic stereoselective formation of methyllanthionine," showcases the potential of Fmoc groups in synthesizing complex biomolecules (Zhou & van der Donk, 2002).
Polypeptide Synthesis
In polypeptide synthesis, Yi-nan and Key (2013) in "Synthesis and Structure Characterization of Fmoc-L-Lys (Boc) -Gly-OH" focus on simplifying polypeptide synthesis using Fmoc-L-Lys(Boc)-OH. Their study underlines the importance of such chemical structures in improving the synthesis process for peptides (Yi-nan & Key, 2013).
Analytical Techniques in Peptide Synthesis
The role of Fmoc in the analytical techniques of peptide synthesis was explored by Larsen et al. (1993) in their study, "The Merrifield peptide synthesis studied by near-infrared Fourier-transform Raman spectroscopy." They examined how Fmoc groups influence peptide synthesis, offering insights into the molecular structures and processes involved (Larsen et al., 1993).
Hydrogelation and Self-Assembly
Cheng et al. (2010) investigated "Hydrogelation and self-assembly of Fmoc-tripeptides." They found significant differences in self-assembly properties of peptides containing Fmoc and Boc groups, highlighting their utility in designing hydrogels with specific mechanical and structural properties (Cheng et al., 2010).
Solid-Phase Peptide Synthesis
Alewood et al. (1997) in "Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries" discuss the advantages of using Fmoc and Boc in solid-phase peptide synthesis, emphasizing their role in improving coupling efficiencies and peptide analysis (Alewood et al., 1997).
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,19,25-26H,16-18H2,1-3H3,(H,32,36)(H,34,35)/t19?,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFXOFSMECUJGF-SYCQMTRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


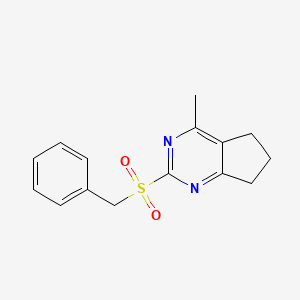
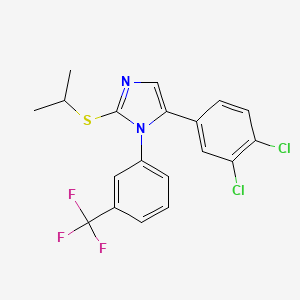
![4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2696293.png)
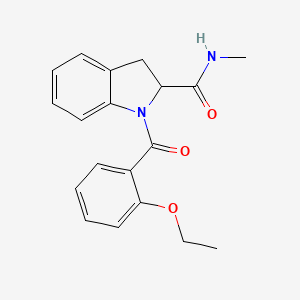

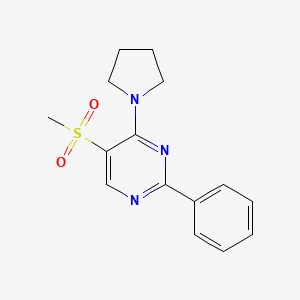
![2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2696304.png)


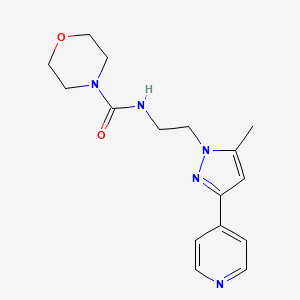
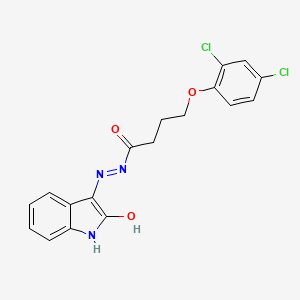
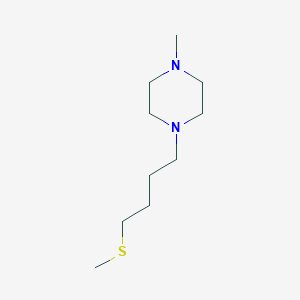
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2696311.png)